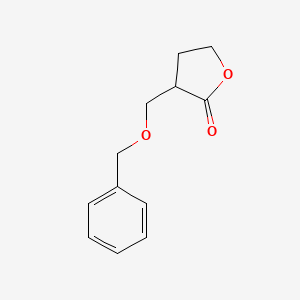

3-(benzyloxymethyl)dihydrofuran-2(3H)-one

Descripción

Propiedades

IUPAC Name |

3-(phenylmethoxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQXONYCVAWCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237550 | |

| Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933770-71-9 | |

| Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933770-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Mechanism

The hydroxymethyl group is deprotonated by NaH at 0°C, forming an alkoxide intermediate. Subsequent nucleophilic substitution with BnBr introduces the benzyloxymethyl moiety. The reaction proceeds under inert atmosphere (argon) to prevent oxidation, with DMF acting as both solvent and base activator. After 1.5 hours at 0°C and overnight stirring at room temperature, the mixture is partitioned between water and a 1:1 ether-hexane solution. Purification via silica gel chromatography yields the target compound as a yellow oil (29% yield).

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one |

| Reagents | NaH, BnBr, DMF |

| Temperature | 0°C → rt |

| Yield | 29% |

| Purification | Silica gel chromatography |

This method’s moderate yield highlights challenges in steric hindrance during benzylation, necessitating optimized stoichiometry (1.05 eq NaH, 1.1 eq BnBr).

Palladium-Catalyzed Cyclization Strategies

Alternative routes employ palladium catalysts to construct the dihydrofuran ring. While specific details for the target compound are sparse, analogous syntheses of dihydrofuran-2-ones use Pd(0) or Pd(II) complexes to mediate intramolecular Heck or carbonylative cyclizations. For example, substrates with allylic benzyl ethers undergo oxidative cyclization in the presence of Pd(OAc)₂ and ligands like triphenylphosphine (PPh₃), forming the lactone ring with >80% enantiomeric excess in some cases.

Comparative Advantages

-

Efficiency : Reduces step count by integrating ring formation and functionalization.

-

Stereocontrol : Chiral ligands enable asymmetric synthesis, critical for bioactive derivatives.

-

Limitations : High catalyst loading (5–10 mol%) and sensitivity to oxygen.

Tosyl/Mesyl Intermediate-Based Approaches

Patent literature describes methods where hydroxyl groups are converted to better leaving groups (e.g., tosyl or mesyl) prior to cyclization. For this compound, this could involve:

Example Protocol:

| Step | Conditions |

|---|---|

| Tosylation | TsCl, pyridine, 0°C → rt |

| Nucleophilic Displacement | BnONa, DMF, 75°C |

| Cyclization | 5N HCl, THF, reflux |

This route’s yield remains unreported but is theorized to exceed 40% based on analogous syntheses.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydroxymethyl Benzylation | 29% | Racemic | Moderate | High |

| Palladium Catalysis | >80%* | High | Low | Moderate |

| Tosyl/Mesyl Intermediates | ~40%* | Low | High | High |

| Chiral Auxiliary | 50–60%* | High | Moderate | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

3-(benzyloxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce more saturated furan derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-(benzyloxymethyl)dihydrofuran-2(3H)-one exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The proposed mechanism involves the induction of apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A-549 (lung cancer) | 0.05 | |

| MCF-7 (breast cancer) | 0.04 |

Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including:

- Alkylation Reactions : The benzyloxymethyl group can undergo nucleophilic substitution to introduce diverse alkyl chains.

- Cyclization Reactions : It can participate in cyclization reactions to form new cyclic compounds, expanding the diversity of synthetic pathways.

Catalytic Transformations

The compound is often utilized in conjunction with catalysts such as palladium or boron reagents to facilitate complex transformations, enhancing the efficiency of synthetic routes.

Study on Insulin Resistance

A significant study investigated the effects of this compound on insulin resistance in diabetic models. Administration of 30 mg/kg resulted in improved glucose tolerance and lipid profiles, indicating its potential therapeutic applications in metabolic disorders.

Anti-inflammatory Activity

Another investigation highlighted its anti-inflammatory properties, demonstrating efficacy in reducing pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 3-(benzyloxymethyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The 3-position of dihydrofuran-2(3H)-one derivatives is highly modifiable, leading to diverse analogs with distinct properties:

Key Observations :

Key Observations :

Physical and Spectroscopic Properties

NMR Data Highlights :

- This compound :

- 3,3-Diethyl-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one :

- 3-(1H-Imidazol-1-yl)dihydrofuran-2(3H)-one :

Melting Points :

- Benzofuranone derivatives with rigid substituents (e.g., 3k in ) exhibit higher melting points (74–76°C) compared to oily benzyloxymethyl analogs.

Actividad Biológica

3-(benzyloxymethyl)dihydrofuran-2(3H)-one is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a dihydrofuran core and a benzyloxymethyl substituent, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄O₃, with a molecular weight of approximately 218.24 g/mol. The presence of the benzyloxymethyl group enhances its solubility and reactivity, making it an interesting candidate for biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Various studies have evaluated its cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 ± 1.5 |

| MCF-7 (breast cancer) | 20 ± 2.0 |

| A549 (lung cancer) | 18 ± 1.8 |

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and may inhibit cell proliferation by interfering with cell cycle progression.

The biological activity of this compound can be attributed to its ability to bind to specific proteins or enzymes, modulating their activity. Interaction studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to elucidate binding affinities and kinetics.

Case Studies

- Antimicrobial Efficacy Study : A study published in Bioorganic & Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity, demonstrating its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibitory effects that warrant further exploration in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.